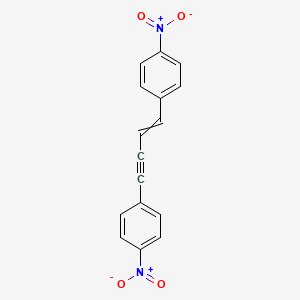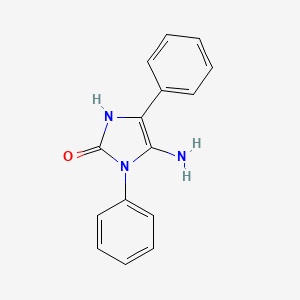![molecular formula C12H14FNO3 B12528147 Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate CAS No. 865086-32-4](/img/structure/B12528147.png)
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorophenyl group, a carbamate group, and a ketone group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate typically involves the reaction of 3-fluorophenylacetic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The pathways involved include the modulation of signaling cascades that regulate cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl [(1R)-1-(2,4-difluorophenyl)-3-oxobutyl]carbamate
- Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate
Uniqueness
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological profiles and chemical behaviors compared to its analogs .
Propriétés
Numéro CAS |
865086-32-4 |
|---|---|
Formule moléculaire |
C12H14FNO3 |
Poids moléculaire |
239.24 g/mol |
Nom IUPAC |
methyl N-[(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C12H14FNO3/c1-8(15)6-11(14-12(16)17-2)9-4-3-5-10(13)7-9/h3-5,7,11H,6H2,1-2H3,(H,14,16)/t11-/m1/s1 |
Clé InChI |
WNUYJBJHHRCKQZ-LLVKDONJSA-N |
SMILES isomérique |
CC(=O)C[C@H](C1=CC(=CC=C1)F)NC(=O)OC |
SMILES canonique |
CC(=O)CC(C1=CC(=CC=C1)F)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


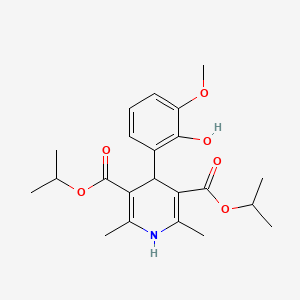
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)
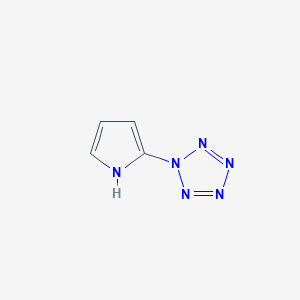
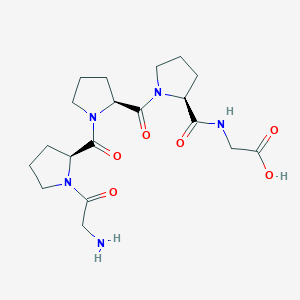

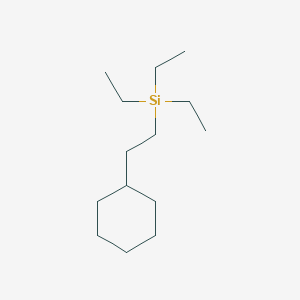
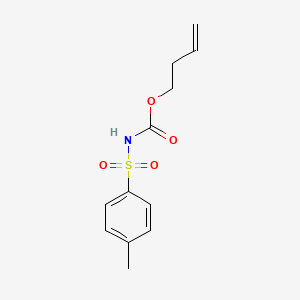
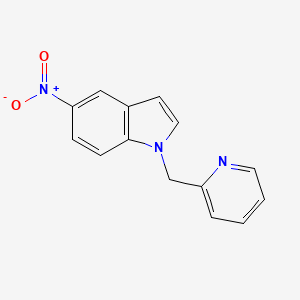
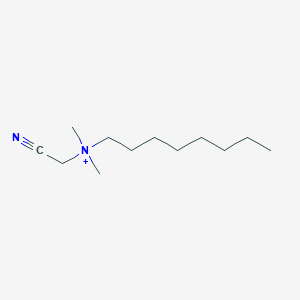
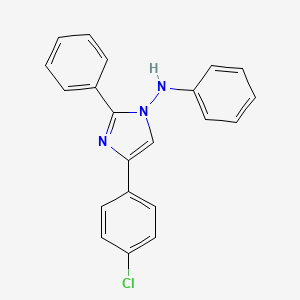
![1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12528140.png)
